

# Introduction: The Significance of the Pyrrolidine Scaffold

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## Compound of Interest

Compound Name: **2,2-Dimethylpyrrolidine**

Cat. No.: **B1580570**

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The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[\[1\]](#)[\[2\]](#) Its conformational rigidity, combined with its ability to engage in crucial hydrogen bonding interactions, makes it a privileged scaffold in the design of bioactive molecules. Within this class, 2,2-disubstituted pyrrolidines present a unique structural motif, incorporating a quaternary stereocenter that can impart novel pharmacological properties and enhance metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of a foundational member of this family, **2,2-dimethylpyrrolidine**, with a focus on its relevance to researchers in drug discovery and development.

## Core Physicochemical and Spectroscopic Properties

**2,2-Dimethylpyrrolidine** is a saturated heterocyclic compound. The gem-dimethyl substitution at the C2 position sterically hinders the adjacent nitrogen atom, influencing its reactivity and physicochemical properties compared to the parent pyrrolidine.

## Physical and Chemical Identity

A summary of the key identifiers and physical properties of **2,2-dimethylpyrrolidine** is presented below.

Property	Value	Source(s)
IUPAC Name	2,2-dimethylpyrrolidine	PubChem[3]
CAS Number	35018-15-6	PubChem[3], Santa Cruz Biotechnology[4]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N	PubChem[3], Sigma-Aldrich[5]
Molecular Weight	99.17 g/mol	PubChem[3], Sigma-Aldrich[5]
Physical Form	Solid	Sigma-Aldrich[5]
InChIKey	PHODFIDDEBEGCS-UHFFFAOYSA-N	PubChem[3], NIST[6]
SMILES	CC1(CCCN1)C	PubChem[3]
Kovats Retention Index	746 (Standard non-polar column)	NIST[6][7]

## Spectroscopic Profile

The structural features of **2,2-dimethylpyrrolidine** give rise to a distinct spectroscopic signature, which is essential for its characterization. While specific experimental values can vary with solvent and instrumentation, the expected profile is as follows.

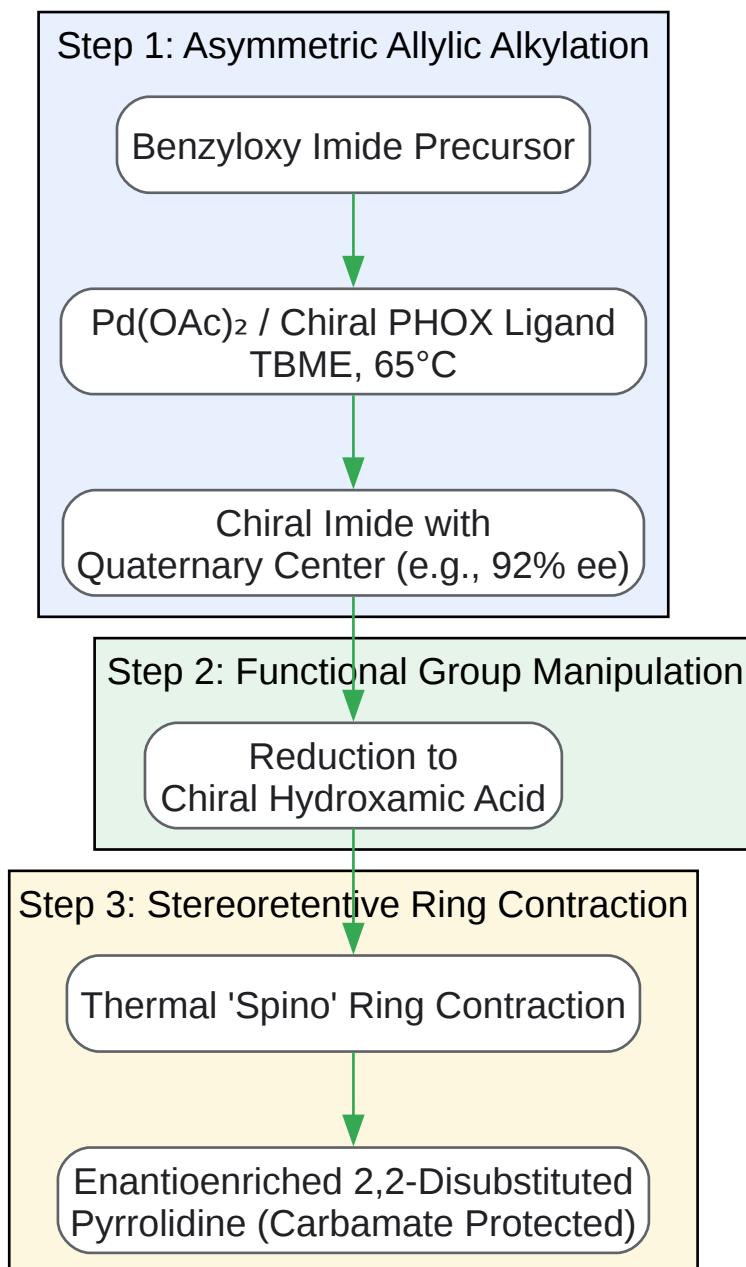
Spectroscopy	Feature	Expected Chemical Shift / Frequency
<sup>1</sup> H NMR	-CH <sub>3</sub> (singlet, 6H)	~1.1 ppm
	-CH <sub>2</sub> - (multiplet, 2H, C3)	~1.6 ppm
	-CH <sub>2</sub> - (multiplet, 2H, C4)	~1.7 ppm
	-CH <sub>2</sub> - (multiplet, 2H, C5)	~2.8 ppm
	-NH- (broad singlet, 1H)	Variable, ~1.5-2.5 ppm
<sup>13</sup> C NMR	-C(CH <sub>3</sub> ) <sub>2</sub> (quaternary, C2)	~55-60 ppm
	-CH <sub>3</sub> (primary)	~25-30 ppm
	-CH <sub>2</sub> - (secondary, C3)	~20-25 ppm
	-CH <sub>2</sub> - (secondary, C4)	~35-40 ppm
	-CH <sub>2</sub> - (secondary, C5)	~45-50 ppm
IR Spectroscopy	N-H stretch	3300-3500 cm <sup>-1</sup> (broad)
C-H stretch (sp <sup>3</sup> )		2850-2960 cm <sup>-1</sup>
C-N stretch		1000-1250 cm <sup>-1</sup>
Mass Spectrometry	Molecular Ion (M <sup>+</sup> )	m/z = 99
Base Peak (M-CH <sub>3</sub> ) <sup>+</sup>		m/z = 84

## Synthesis of 2,2-Disubstituted Pyrrolidines

The construction of the 2,2-disubstituted pyrrolidine core, particularly in an enantioselective manner, is a significant challenge in synthetic chemistry. Such methods are crucial for accessing novel chemical entities for pharmaceutical development.<sup>[1]</sup> A state-of-the-art approach involves a catalytic, enantioselective method featuring an asymmetric allylic alkylation to set the key quaternary stereocenter, followed by a stereoretentive ring contraction.<sup>[1][8]</sup>

## Synthetic Strategy Overview

The workflow leverages a palladium-catalyzed decarboxylative asymmetric allylic alkylation of a piperidine-2,6-dione precursor to install the quaternary center with high enantiomeric excess. Subsequent functional group manipulations and a thermal "Spino" ring contraction deliver the desired carbamate-protected 2,2-disubstituted pyrrolidine.[1]



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*Synthetic workflow for enantioenriched 2,2-disubstituted pyrrolidines.*

# Detailed Experimental Protocol: Asymmetric Allylic Alkylation

This protocol is adapted from the synthesis of (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-dione, a key intermediate.[\[1\]](#)

**Objective:** To stereoselectively install a quaternary center at the C3 position of a piperidine-2,6-dione precursor.

**Causality:** The choice of a palladium catalyst combined with a chiral phosphinooxazoline (PHOX) ligand is critical.[\[1\]](#) This system generates a chiral pocket around the active site, directing the nucleophilic attack of the enolate to one face of the allylic intermediate, thus ensuring high enantioselectivity.

**Step-by-Step Methodology:**

- **Catalyst Preparation:** In a glove box, add Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.01 equiv) and (S)-(CF<sub>3</sub>)<sub>3</sub>-t-BuPHOX ligand (0.03 equiv) to an oven-dried vial. Add tert-Butyl methyl ether (TBME) as the solvent and stir for 30 minutes to allow for catalyst pre-formation.
- **Reaction Setup:** Dissolve the imide precursor (1.0 equiv) in TBME and add it to the catalyst mixture.
- **Reaction Execution:** Stir the reaction mixture at 65 °C for approximately 66 hours. The elevated temperature is necessary to drive the decarboxylation and subsequent alkylation.
- **Workup and Purification:** Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., 20% EtOAc in hexanes) to afford the desired enantioenriched product.[\[1\]](#)

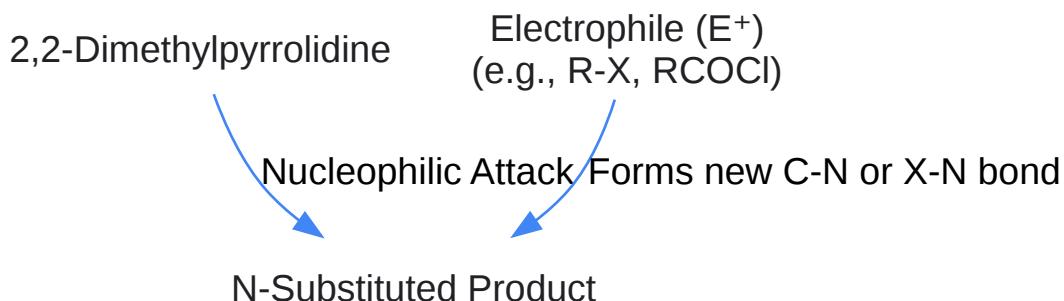
**Self-Validation:** The success of the reaction is validated by determining the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

## Chemical Reactivity

The chemical behavior of **2,2-dimethylpyrrolidine** is dominated by the lone pair of electrons on the secondary amine nitrogen. It functions as a potent N-nucleophile and a Brønsted-Lowry base.<sup>[9]</sup>

## Nucleophilicity

The nitrogen atom readily attacks electrophilic centers. The gem-dimethyl groups at the C2 position provide significant steric hindrance, which can modulate its reactivity profile compared to less substituted pyrrolidines. This steric bulk can be exploited to favor specific reaction pathways or to enhance the stability of the resulting products.



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*General reactivity profile of **2,2-dimethylpyrrolidine** as a nucleophile.*

Common reactions include:

- N-Alkylation: Reaction with alkyl halides to form N-alkyl-**2,2-dimethylpyrrolidines**.
- N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acyl amides.
- Michael Addition: Conjugate addition to  $\alpha,\beta$ -unsaturated carbonyl compounds.

The principles of using related pyrrolidine derivatives, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries in asymmetric synthesis are rooted in this fundamental nucleophilicity.<sup>[10]</sup> The auxiliary is first attached to a carbonyl compound to form a hydrazone, which then directs the stereoselective alkylation or addition reaction.<sup>[10]</sup>

# Applications in Drug Discovery and Development

The pyrrolidine scaffold is a validated pharmacophore, and the introduction of a 2,2-dimethyl substitution pattern offers a strategy to explore new chemical space and improve drug-like properties.

## As a Bioactive Scaffold

Derivatives of pyrrolidine are being actively investigated as potent enzyme inhibitors. For instance, novel, optically active pyrrolidine derivatives have been synthesized and identified as potent inhibitors of the autotaxin (ATX) enzyme.<sup>[11]</sup> ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in inflammatory diseases and cancer.<sup>[11]</sup> In one study, a pyrrolidine-based boronic acid derivative was found to be a highly potent inhibitor with an IC<sub>50</sub> value of 35 nM.<sup>[11]</sup>

## Role in Medicinal Chemistry Programs

The **2,2-dimethylpyrrolidine** motif can be incorporated into a drug discovery pipeline as a building block to generate libraries of novel compounds for screening. Its defined three-dimensional structure is of great interest to medicinal chemists seeking to improve properties such as potency, selectivity, and metabolic stability.<sup>[1]</sup>



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*Integration of the pyrrolidine scaffold in a drug discovery workflow.*

## Conclusion

**2,2-Dimethylpyrrolidine** represents more than just a simple heterocyclic amine; it is a valuable building block with significant potential in modern synthetic and medicinal chemistry. Its distinct physicochemical properties, governed by the C2 gem-dimethyl substitution, offer unique steric and electronic characteristics. Advanced synthetic methodologies now provide access to enantioenriched 2,2-disubstituted pyrrolidines, opening the door to the development of novel chiral drugs and complex molecular architectures. As researchers continue to explore the vast

chemical space of nitrogen heterocycles, the insights and protocols detailed in this guide will serve as a valuable resource for harnessing the full potential of the **2,2-dimethylpyrrolidine** scaffold.

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